Cas no 1019539-48-0 (4-{(cyclopropylmethyl)aminomethyl}benzonitrile)

4-{(Cyclopropylmethyl)aminomethyl}benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a cyclopropylmethylaminomethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, potentially influencing binding affinity in bioactive molecules. The nitrile group offers further functionalization opportunities, such as hydrolysis to carboxylic acids or conversion to heterocycles. Its stability under various conditions ensures compatibility with diverse synthetic routes. This compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents, where its balanced lipophilicity and structural rigidity can optimize pharmacokinetic properties.
4-{(cyclopropylmethyl)aminomethyl}benzonitrile structure
1019539-48-0 structure
Product name:4-{(cyclopropylmethyl)aminomethyl}benzonitrile
CAS No:1019539-48-0
MF:C12H14N2
MW:186.252962589264
CID:5229904
PubChem ID:28430877

4-{(cyclopropylmethyl)aminomethyl}benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-[[(cyclopropylmethyl)amino]methyl]-
    • 4-{(cyclopropylmethyl)aminomethyl}benzonitrile
    • Inchi: 1S/C12H14N2/c13-7-10-1-3-11(4-2-10)8-14-9-12-5-6-12/h1-4,12,14H,5-6,8-9H2
    • InChI Key: XOYLHCPRSQZCFB-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(CNCC2CC2)C=C1

4-{(cyclopropylmethyl)aminomethyl}benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-164670-10.0g
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
10g
$3131.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00997647-1g
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0 95%
1g
¥2737.0 2023-02-27
Enamine
EN300-164670-0.05g
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
0.05g
$612.0 2023-05-26
Enamine
EN300-164670-2.5g
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
2.5g
$1428.0 2023-05-26
Ambeed
A1053783-5g
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0 95%
5g
$1047.0 2024-04-26
Enamine
EN300-164670-1000mg
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
1000mg
$485.0 2023-09-21
Enamine
EN300-164670-500mg
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
500mg
$465.0 2023-09-21
Enamine
EN300-164670-2500mg
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile
1019539-48-0
2500mg
$949.0 2023-09-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376013-100mg
4-(((Cyclopropylmethyl)amino)methyl)benzonitrile
1019539-48-0 95%
100mg
¥13824 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376013-500mg
4-(((Cyclopropylmethyl)amino)methyl)benzonitrile
1019539-48-0 95%
500mg
¥18867 2023-02-27

Additional information on 4-{(cyclopropylmethyl)aminomethyl}benzonitrile

Recent Advances in the Study of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0)

4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile as a precursor in the synthesis of novel kinase inhibitors. The study demonstrated that modifications to the cyclopropylmethylamine moiety could enhance binding affinity to specific kinase targets, suggesting its utility in oncology research. The compound's unique structural features, including the benzonitrile group, were found to contribute to its stability and bioavailability.

Further investigations into the pharmacological properties of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile have revealed its potential as a modulator of neurotransmitter systems. Research conducted at the University of Cambridge in 2024 indicated that this compound exhibits selective binding to serotonin receptors, making it a candidate for the development of next-generation antidepressants. The study employed advanced computational modeling and in vitro assays to validate these findings.

In addition to its therapeutic potential, recent advancements in the synthetic pathways for 4-{(cyclopropylmethyl)aminomethyl}benzonitrile have been reported. A team at MIT developed a more efficient and scalable synthesis method, reducing the number of steps and improving yield. This innovation is expected to facilitate broader application of the compound in both academic and industrial settings.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on 4-{(cyclopropylmethyl)aminomethyl}benzonitrile. Ongoing research aims to address these issues through structural optimization and preclinical testing. The compound's versatility and potential for diverse applications underscore its importance in contemporary drug discovery efforts.

In conclusion, 4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0) continues to be a focal point of research in chemical biology and medicinal chemistry. Its unique structural properties and broad applicability make it a valuable tool for developing novel therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1019539-48-0)4-{(cyclopropylmethyl)aminomethyl}benzonitrile
A990516
Purity:99%/99%
Quantity:1g/5g
Price ($):358.0/942.0